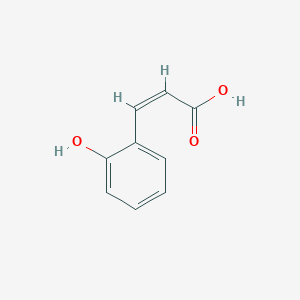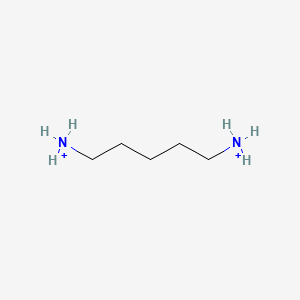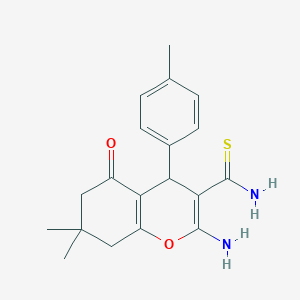
Coumarinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumaric acid, also known as 2-coumarinate or (Z)-form, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Coumaric acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Coumaric acid has been detected in multiple biofluids, such as urine and blood. Within the cell, coumaric acid is primarily located in the cytoplasm. Coumaric acid can be converted into 2-(beta-D-glucosyloxy)-cis-cinnamic acid. Outside of the human body, coumaric acid can be found in pomegranate. This makes coumaric acid a potential biomarker for the consumption of this food product.
Cis-2-coumaric acid is the cis-isomer of 2-coumaric acid. It is a conjugate acid of a cis-2-coumarate.
科学的研究の応用
Anti-Inflammatory and Antioxidant Activities
Coumarinic acid, along with its derivatives, is known for its anti-inflammatory and antioxidant properties. Natural products like esculetin, fraxetin, daphnetin, and other coumarin derivatives inhibit key enzymes involved in inflammation, such as lipoxygenase and cycloxygenase, and also suppress the generation of reactive oxygen species (ROS) (Fylaktakidou et al., 2004). Additionally, coumarin compounds are recognized for their ability to interact with diverse enzymes and receptors, leading to various biological activities, including antioxidant effects (Annunziata et al., 2020).
Binding Mechanisms and Drug Development
The binding of coumarin derivatives with human serum albumin (HSA) has been studied, providing insights into the design of new therapeutic agents against various diseases. These studies show how coumarin derivatives interact with proteins and how these interactions can be harnessed for drug development (Garg et al., 2013).
Antiprotozoal Properties
Coumarinic acid derivatives demonstrate significant antiprotozoal activity. For instance, melilotoside, a coumarinic acid derivative, exhibits potent activity against Entamoeba histolytica and Giardia lamblia, supporting the traditional use of plants containing these compounds in treating gastrointestinal diseases (Calzada et al., 2003).
Synthesis and Improvement of Coumarinic Acid Derivatives
Research has been conducted on improving the synthesis of coumarin-based prodrugs, including those involving coumarinic acid. New methods have been developed for synthesizing these compounds more efficiently, which is crucial for the creation of new drugs and therapeutic agents (Zheng et al., 1999).
Application in Medicinal Chemistry
Coumarinic acid and its derivatives have a wide range of applications in medicinal chemistry. They are used in the treatment of various diseases due to their multiple biological activities, including acting as anticoagulant, anticancer, and anti-inflammatory agents. The chemical structure of coumarin compounds allows them to exert these effects by interacting with enzymes and receptors in organisms (Pereira et al., 2018).
Role in Radiation Therapy
Aqueous coumarinic acid has been investigated as a dosimeter for radiation therapy applications, converting to a highly fluorescent derivative upon irradiation. This property is used to measure the radiation-absorbed dose, demonstrating the versatility of coumarin compounds in medical applications (Collins et al., 1994).
Antioxidant Effects in Diabetic Conditions
Coumarin has been studied for its antioxidant role in diabetic conditions. In experiments involving diabetic rats, coumarin significantly reduced plasma glucose and lipid peroxides, suggesting its potential in managing diabetes-related oxidative stress (Rajarajeswari & Pari, 2011).
Anti-Inflammatory Properties in In Vivo and In Vitro Models
The anti-inflammatory properties of coumarins have been extensively studied using both in vivo and in vitro models. Coumarins have been shown to inhibit various inflammatory markers, including TNF and IL-6, suggesting their potential as anti-inflammatory therapeutic drugs (Mello & Frode, 2018).
特性
CAS番号 |
495-79-4 |
|---|---|
製品名 |
Coumarinic acid |
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC名 |
(Z)-3-(2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5- |
InChIキー |
PMOWTIHVNWZYFI-WAYWQWQTSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)O)O |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)O |
その他のCAS番号 |
495-79-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)
![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)
![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)



![9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1231447.png)
![(11E)-5alpha-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9beta-methanocycloocta[b]pyridin-2(1H)-one](/img/structure/B1231448.png)

